6,8-Dihydroxy-2-methylmercaptopurine

Enzyme Inhibition Purine Metabolism Urate Oxidase

Thiopurine metabolism research often lacks structurally defined reference standards. 6,8-Dihydroxy-2-methylmercaptopurine (CAS 14443-37-9) provides a unique 2-methylthio-6,8-dihydroxy substitution pattern for unambiguous chromatographic separation and urate oxidase control. • Distinct retention time & mass spectrum for LC-MS method development • Low-affinity control compound for target engagement specificity studies • High purity (98%) with reliable global supply chain For R&D use only.

Molecular Formula C6H6N4O2S
Molecular Weight 198.21 g/mol
CAS No. 14443-37-9
Cat. No. B084541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dihydroxy-2-methylmercaptopurine
CAS14443-37-9
Molecular FormulaC6H6N4O2S
Molecular Weight198.21 g/mol
Structural Identifiers
SMILESCSC1=NC(=O)C2=C(N1)NC(=O)N2
InChIInChI=1S/C6H6N4O2S/c1-13-6-9-3-2(4(11)10-6)7-5(12)8-3/h1H3,(H3,7,8,9,10,11,12)
InChIKeyABNKHLJAVYVWBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dihydroxy-2-methylmercaptopurine: Identity and Procurement


6,8-Dihydroxy-2-methylmercaptopurine (CAS 14443-37-9) is a synthetic purine derivative, formally named 2-(methylsulfanyl)-7,9-dihydro-3H-purine-6,8-dione, with a molecular formula of C6H6N4O2S and a molecular weight of 198.20 g/mol. It is fundamentally characterized by a methylthio substitution at the 2-position and hydroxyl groups at both the 6- and 8-positions of the purine ring, a specific substitution pattern that distinguishes it from endogenous purines and common thiopurine drugs. The compound has historically been investigated as a potential purine antagonist [1] and is structurally related to metabolites in the thiopurine pathway, but direct, quantitative functional data from primary literature remain extremely limited.

Positional isomer reference for thiopurine metabolism studies
Distinct substitution pattern supports chromatographic method development
Negative control probe for urate oxidase inhibition assays
Reported low-affinity ligand context; supports target engagement specificity checks
Purine scaffold with synthetic accessibility
Limited primary functional data; suitability requires individual validation

6,8-Dihydroxy-2-methylmercaptopurine: Non-Substitutability with Purine Analogs


Generic substitution within the thiopurine class fails because the specific 6,8-dihydroxy-2-methylthio substitution pattern creates a unique steric and electronic environment that is not replicated by other common analogs such as 6-mercaptopurine, 6-thioguanine, 6-methylmercaptopurine, or 2,8-dihydroxy-6-methylmercaptopurine. Although quantitative comparative data are not publicly available in primary literature, the positional isomerism alone is known to dictate enzyme-substrate recognition in systems such as xanthine oxidase, thiopurine S-methyltransferase (TPMT), and urate oxidase [1], making physicochemical and biological behavior non-transferable between structurally distinct purines.

Structural Mismatch
6,8-dihydroxy-2-methylthio substitution pattern is not replicated by 6-mercaptopurine, 6-thioguanine, or 6-methylmercaptopurine. Positional isomerism dictates enzyme-substrate recognition.
Activity Transfer
Physicochemical and biological behavior may not transfer from structurally distinct purines. Urate oxidase inhibition profile is highly sensitive to thio-substitution position.
Data Limitation
Quantitative comparative data are not publicly available. Direct functional equivalence with any analog cannot be assumed without head-to-head validation.

6,8-Dihydroxy-2-methylmercaptopurine: Differentiation Evidence vs. Closest Analogs


Urate Oxidase Inhibition: Positional Isomer Comparison

In a comprehensive structure-activity relationship study of purine inhibitors of urate oxidase, the positional isomer 2,8-dihydroxy-6-methylmercaptopurine was identified as the most potent inhibitor known at the time of publication [1]. The study explicitly noted that replacing the 2-carbonyl oxygen with sulfur (as in 6,8-dihydroxy-2-methylmercaptopurine) greatly diminishes inhibitory activity, while the combination of a 2-carbonyl with sulfur at C-6 enhances it. This provides class-level evidence that the target compound is a structurally distinct, lower-affinity ligand for this enzyme family, a property critical for researchers selecting purinic probes where urate oxidase affinity is a confounding variable.

Urate Oxidase Inhibition
Class-level inference
6,8-Dihydroxy-2-methylmercaptopurine vs 2,8-Dihydroxy-6-methylmercaptopurine
Diminished activity vs most potent inhibitor known
Supports negative control use for urate oxidase off-target screening
Rank-order established by SAR; quantitative Ki not reported
Enzyme Inhibition Purine Metabolism Urate Oxidase

6,8-Dihydroxy-2-methylmercaptopurine: Validated Application Scenarios


Negative Control for Urate Oxidase Inhibition Studies

Based on class-level SAR data showing greatly diminished inhibitory activity at urate oxidase due to the 2-thio substitution [1], 6,8-dihydroxy-2-methylmercaptopurine can serve as a structurally similar, low-affinity control compound to confirm target engagement specificity for purine-based urate oxidase inhibitors.

Positional Isomer Reference for Thiopurine Metabolism

As a defined positional isomer of bioactive thiopurine metabolites, this compound is suitable for use as a chromatographic or mass spectrometry reference standard. Although no quantitative head-to-head data exist in the retrieved literature, its distinct retention time and mass spectrum relative to 6-methylmercaptopurine and 8-hydroxy metabolites make it a valuable marker in method development for thiopurine metabolism studies.

Application
Selection Property
Validation Focus
Urate oxidase negative control
Reported low-affinity ligand context
Enzyme inhibition specificity review
Thiopurine metabolism reference
Positional isomer identity and distinct retention
Chromatographic method development

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